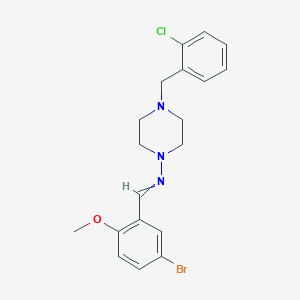![molecular formula C22H26ClN3O4 B3457531 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B3457531.png)
4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate
Descripción general
Descripción
4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate, also known as CEP-1347, is a small molecule that has gained attention for its potential use in the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate is not fully understood, but it is thought to involve the inhibition of the c-Jun N-terminal kinase (JNK) pathway. JNK is a signaling pathway that is involved in cell death and inflammation, and has been implicated in the pathogenesis of neurodegenerative diseases. 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate has been shown to inhibit JNK activity and protect neurons from cell death in vitro and in animal models.
Biochemical and Physiological Effects:
4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate has been shown to have a number of biochemical and physiological effects in animal models of neurodegenerative diseases. It has been shown to protect neurons from cell death, reduce inflammation, and improve motor function in animal models of Parkinson's disease. In addition, 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate has been shown to reduce brain damage and improve neurological function in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate has several advantages for use in lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it an attractive candidate for the treatment of neurodegenerative diseases. In addition, it has been shown to have neuroprotective effects in animal models of these diseases, making it a useful tool for studying the underlying mechanisms of these diseases. However, there are also limitations to the use of 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate in lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to achieve therapeutic levels in vivo. In addition, the mechanism of action of 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate. One area of research is the development of more potent and selective JNK inhibitors based on the structure of 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate. Another area of research is the exploration of the potential use of 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate in combination with other neuroprotective agents for the treatment of neurodegenerative diseases. Finally, there is a need for further clinical trials to determine the safety and efficacy of 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate in humans.
Aplicaciones Científicas De Investigación
4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate has been studied extensively for its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. It has been shown to have neuroprotective effects in animal models of these diseases, and has also been studied in clinical trials for Parkinson's disease. In addition, 4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate has been studied for its potential use in the treatment of stroke and traumatic brain injury.
Propiedades
IUPAC Name |
[4-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-2,6-dimethoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4/c1-16(27)30-22-20(28-2)12-17(13-21(22)29-3)14-24-26-10-8-25(9-11-26)15-18-6-4-5-7-19(18)23/h4-7,12-14H,8-11,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLODXODGMPGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2CCN(CC2)CC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[(6-bromo-4-phenyl-2-quinazolinyl)amino]phenyl}ethanone](/img/structure/B3457453.png)
![4-[2-(6-chloro-4-phenyl-2-quinazolinyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3457457.png)
![N-[3-(benzoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3457470.png)
![6,8-bis(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B3457475.png)
![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B3457478.png)
![ethyl 5-(1-azepanylcarbonyl)-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3457488.png)
![N-[3-cyano-4-methyl-5-(1-piperidinylcarbonyl)-2-thienyl]-2-phenylacetamide](/img/structure/B3457491.png)
![N-(2-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3457496.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B3457505.png)
![4-benzyl-N-[4-(diethylamino)benzylidene]-1-piperazinamine](/img/structure/B3457512.png)


![4-(2-chlorobenzyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B3457536.png)
![4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B3457539.png)